Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the pyrrolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative or analog being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-((5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
- Ethyl 4-(3-((5-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
- Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
Uniqueness
Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is unique due to the presence of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This bromine atom can serve as a handle for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c1-2-21-15(20)6-5-14(19)18-8-7-12(10-18)22-13-4-3-11(16)9-17-13/h3-4,9,12H,2,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZBGQUMWGMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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